molecular formula C24H16FNO4 B2598087 [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate CAS No. 953222-46-3

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate

Cat. No.: B2598087
CAS No.: 953222-46-3
M. Wt: 401.393
InChI Key: NWRNHDWKZJIWQG-UHFFFAOYSA-N
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Description

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of fluorophenyl, oxazole, and xanthene moieties, which contribute to its distinct chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate typically involves multi-step organic reactions. One common approach begins with the preparation of the 1,2-oxazole ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The fluorophenyl group is introduced via electrophilic aromatic substitution reactions, while the xanthene moiety is often synthesized through Friedel-Crafts alkylation reactions. The final step involves esterification to form the carboxylate ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety, which can be used in imaging and diagnostic applications.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate involves interactions with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    [5-(4-bromophenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate: Similar structure but with a bromine atom instead of fluorine.

    [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in [5-(4-fluorophen

Properties

IUPAC Name

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FNO4/c25-16-11-9-15(10-12-16)22-13-17(26-30-22)14-28-24(27)23-18-5-1-3-7-20(18)29-21-8-4-2-6-19(21)23/h1-13,23H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRNHDWKZJIWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)OCC4=NOC(=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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